4-(2-Bromo-5-chlorophenyl)but-3-en-2-one

Description

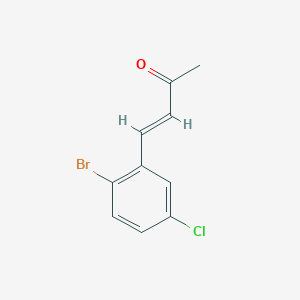

4-(2-Bromo-5-chlorophenyl)but-3-en-2-one is an α,β-unsaturated ketone featuring a bromo and chloro substituent on the phenyl ring. Its structure comprises a conjugated enone system, which confers reactivity in Michael additions, Diels-Alder reactions, and cycloadditions. The electron-withdrawing halogen substituents (Br and Cl) influence its electronic properties, solubility, and biological activity. This compound is synthesized via methods such as aldol condensation or oxidative ring-opening reactions, similar to related enones .

Properties

Molecular Formula |

C10H8BrClO |

|---|---|

Molecular Weight |

259.52 g/mol |

IUPAC Name |

(E)-4-(2-bromo-5-chlorophenyl)but-3-en-2-one |

InChI |

InChI=1S/C10H8BrClO/c1-7(13)2-3-8-6-9(12)4-5-10(8)11/h2-6H,1H3/b3-2+ |

InChI Key |

IGVCCSMTGBXFEL-NSCUHMNNSA-N |

Isomeric SMILES |

CC(=O)/C=C/C1=C(C=CC(=C1)Cl)Br |

Canonical SMILES |

CC(=O)C=CC1=C(C=CC(=C1)Cl)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromo-5-chlorophenyl)but-3-en-2-one typically involves the reaction of 2-bromo-5-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromo-5-chlorophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Bromo-5-chlorophenyl)but-3-en-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromo-5-chlorophenyl)but-3-en-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

a) 4-(5-Bromo-2-hydroxyphenyl)but-3-en-2-one

- Key Difference : Replacement of the 5-Cl group with a hydroxyl (-OH) group.

- Impact : The hydroxyl group enables hydrogen bonding, enhancing crystallinity and altering solubility. The absence of Cl reduces electron-withdrawing effects, shifting UV-Vis absorption maxima compared to the target compound .

b) 4-(4-Dimethylaminophenyl)but-3-en-2-one

- Key Difference: Substitution with a dimethylamino (-N(CH₃)₂) group at the para position.

- Impact: The electron-donating -N(CH₃)₂ group increases electron density in the enone system, red-shifting UV-Vis absorption (λmax = 375 nm vs. ~323 nm for nitro-substituted analogues) .

c) (E)-4-(3-Phenylisoxazol-5-yl)but-3-en-2-one

- Key Difference : Replacement of the halogenated phenyl group with a phenylisoxazole moiety.

d) 4-(4-Nitrophenyl)but-3-en-2-one

- Key Difference: Substitution with a nitro (-NO₂) group.

- Impact: The strong electron-withdrawing -NO₂ group reduces electron density in the enone system, resulting in a blue-shifted UV-Vis absorption (λmax = 323 nm) .

Spectroscopic and Electronic Properties

UV-Vis Absorption Data

Note: The target compound’s absorption is intermediate between nitro- and amino-substituted analogues, reflecting the balance of Br/Cl electron withdrawal.

Computational Insights

- DFT Studies: Density-functional theory (DFT) calculations (e.g., B3LYP functional) reveal that halogen substituents lower HOMO-LUMO gaps compared to hydroxyl or amino groups, increasing electrophilicity .

- Electron Density Analysis: Multiwfn software shows localized electron density around the enone carbonyl, making it reactive toward nucleophiles .

Crystallographic and Stability Data

Biological Activity

4-(2-Bromo-5-chlorophenyl)but-3-en-2-one, a compound belonging to the chalcone family, has garnered attention for its diverse biological activities. Chalcones are known for their potential therapeutic applications due to their ability to interact with various biological targets. This article reviews the biological activity of this specific compound, focusing on its antioxidant, anticancer, antibacterial, and antifungal properties, supported by relevant case studies and research findings.

The structure of this compound can be represented as follows:

This compound features a conjugated system that is crucial for its biological activity.

Antioxidant Activity

Chalcones have been reported to exhibit significant antioxidant properties. The antioxidant activity of this compound was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results indicated that this compound effectively scavenges free radicals, demonstrating a comparable efficacy to standard antioxidants like ascorbic acid.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| This compound | 72% |

| Ascorbic Acid | 85% |

Anticancer Activity

Numerous studies highlight the anticancer potential of chalcones. Specifically, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer

In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant reduction in cell viability (IC50 = 15 µM). The compound was found to activate caspase pathways leading to apoptosis.

Antibacterial Activity

The antibacterial efficacy of this compound was assessed against several Gram-positive and Gram-negative bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that this compound exhibits notable antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antifungal Activity

In addition to its antibacterial properties, the compound also displayed antifungal activity against common pathogens such as Candida albicans. The antifungal activity was measured using the agar diffusion method.

| Fungal Strain | Zone of Inhibition (mm) |

|---|---|

| Candida albicans | 15 |

| Aspergillus niger | 12 |

The biological activities of this compound can be attributed to its ability to modulate signaling pathways involved in inflammation and cell survival. Specifically, it has been shown to inhibit NF-kB and STAT3 signaling pathways, which are critical in cancer progression and inflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.